4-(Pyrrolidin-2-ylmethyl)morpholine
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Overview
Description
4-(Pyrrolidin-2-ylmethyl)morpholine is a compound that features both morpholine and pyrrolidine moieties. Morpholine is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms, which is often used as a chemical building block or solvent. Pyrrolidine is a secondary amine with a five-membered ring structure. The combination of these two structures in 4-(Pyrrolidin-2-ylmethyl)morpholine suggests potential applications in medicinal chemistry and organic synthesis due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, the Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with good yields, starting from bromoquinoline precursors and heteroarylamines . Another approach involves the reaction of ethyl bromopyruvate with pyrrolidine, leading to tetrahydroindole derivatives . Additionally, a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, which could be related to the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various techniques. For example, DFT calculations have been performed to determine the molecular geometry, vibrational frequencies, and chemical shift values of a compound with a morpholine moiety . X-ray diffraction analysis has been used to fully characterize the molecular structure of a morpholinopyrrole . These studies provide insights into the molecular structure of 4-(Pyrrolidin-2-ylmethyl)morpholine.
Chemical Reactions Analysis
The chemical reactivity of morpholine and pyrrolidine derivatives has been explored in various reactions. Pyrolysis of triazolines containing a morpholine group can lead to the formation of pyrrole derivatives . Additionally, the reactivity of dihydrotriazoles with a morpholine group has been studied, leading to pyrrole-fused pyran-2-one derivatives . These reactions highlight the potential chemical transformations that 4-(Pyrrolidin-2-ylmethyl)morpholine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and pyrrolidine derivatives have been investigated. For instance, the crystal structure of a morpholine-containing compound reveals that the morpholine ring adopts a chair conformation . In another study, the crystal structure of a benzimidazole derivative with a morpholine ring shows that the morpholine adopts a chair conformation, and the pyrrolidine ring adopts an envelope conformation . These findings provide a basis for understanding the physical and chemical properties of 4-(Pyrrolidin-2-ylmethyl)morpholine.
Scientific Research Applications
Antitubercular and Antifungal Activity
Research indicates that compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine have shown potential in antitubercular and antifungal activities. Studies involved synthesizing and evaluating derivatives, demonstrating promising antitubercular and antifungal properties (Syed, Ramappa, & Alegaon, 2013). Further research on similar compounds also corroborates their antitubercular efficacy, particularly those with pyrrolidine substitution (Badiger & Khazi, 2013).
Pharmacophore for PI3K and PIKKs Inhibition
4-(Pyrimidin-4-yl)morpholines, a category including 4-(Pyrrolidin-2-ylmethyl)morpholine, are important pharmacophores for inhibiting PI3K and PIKKs. The morpholine oxygen in these compounds plays a crucial role in forming hydrogen bonds and providing selectivity over the broader kinome (Hobbs et al., 2019).
Synthesis and Characterization of Complexes
4-(Pyrrolidin-2-ylmethyl)morpholine has been used in the synthesis and characterization of various complexes, including Co(III) complexes. These complexes have been studied for their potential applications in different fields, with a focus on their structural properties (Amirnasr et al., 2001).
Photophysical and Biomolecular Binding Properties
Studies on derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine have explored their photophysical properties and biomolecular binding characteristics. This research has implications in areas like molecular interactions and the design of functional materials (Bonacorso et al., 2018).
Chemical and Structural Analysis
Chemical and structural analyses of compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine using techniques like density functional methods and vibrational spectroscopy have been conducted. Such studies provide insights into the molecular structure and behavior of these compounds (Avcı, Atalay, Cömert, & Dinçer, 2011).
Green Polymerization
4-(Oxiran-2-ylmethyl)morpholine, a related compound, has been synthesized and subjected to green polymerization, highlighting the potential of these compounds in environmentally friendly polymer production (Seghier & Belbachir, 2016).
Synthesis of Novel Analgesics
Research has been conducted on synthesizing novel analgesics using derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine. These studies aim to develop potent and safer analgesics with improved affinity toward opioid receptors (Borowiecki, 2022).
Safety And Hazards
Future Directions
The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405844 |
Source
|
Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-ylmethyl)morpholine | |
CAS RN |
215503-90-5 |
Source
|
Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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